molecular formula C26H34N4O6 B11464585 Diethyl 4,4'-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Diethyl 4,4'-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Cat. No.: B11464585
M. Wt: 498.6 g/mol
InChI Key: NOJOHPUFJSMZJX-UHFFFAOYSA-N
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Description

Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is a complex organic compound with a unique structure that includes a benzene ring and multiple pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) typically involves the reaction of benzene-1,4-dicarbaldehyde with 1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4,4’-benzene-1,4-diylbis(1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is unique due to its combination of benzene and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H34N4O6

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 4-[4-(5-ethoxycarbonyl-1,3,6-trimethyl-2-oxo-4H-pyrimidin-4-yl)phenyl]-1,3,6-trimethyl-2-oxo-4H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H34N4O6/c1-9-35-23(31)19-15(3)27(5)25(33)29(7)21(19)17-11-13-18(14-12-17)22-20(24(32)36-10-2)16(4)28(6)26(34)30(22)8/h11-14,21-22H,9-10H2,1-8H3

InChI Key

NOJOHPUFJSMZJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)N(C1C2=CC=C(C=C2)C3C(=C(N(C(=O)N3C)C)C)C(=O)OCC)C)C)C

Origin of Product

United States

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